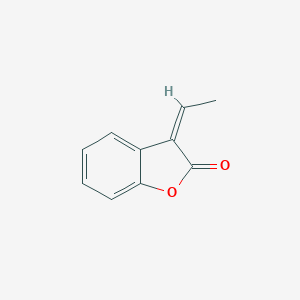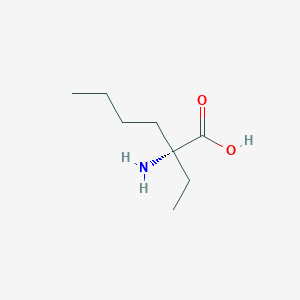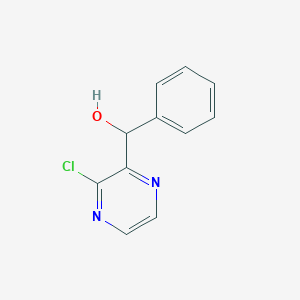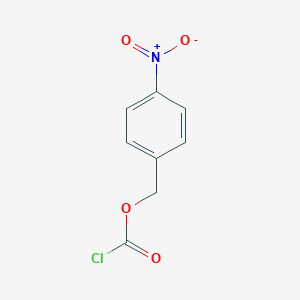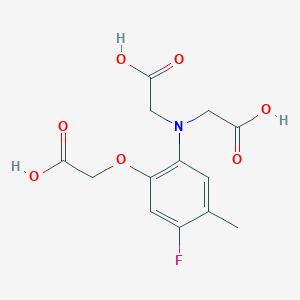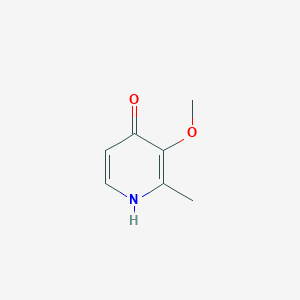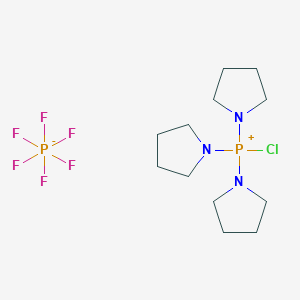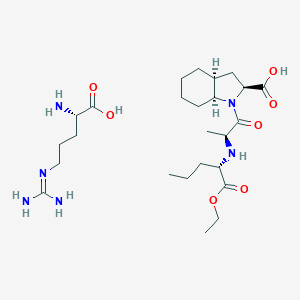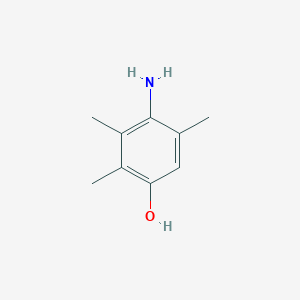
2,3,5-Trimethyl-4-aminophenol
Overview
Description
2,3,5-Trimethyl-4-aminophenol (TMAP) is an organic compound that has been extensively studied in recent years due to its potential applications in various scientific fields. TMAP is a derivative of phenol and is composed of a phenolic ring with three methyl groups and an amine group attached to the ring. TMAP has a variety of industrial and medical applications, including use as a reagent in organic synthesis, a corrosion inhibitor, a dye, and a drug. TMAP has also been studied for its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and neurological disorders.
Scientific Research Applications
Fluorinated o-aminophenol Derivatives in pH Measurement : Fluorinated derivatives of o-aminophenol, a category to which 2,3,5-Trimethyl-4-aminophenol belongs, are promising as pH-sensitive probes for measuring intracellular pH. These compounds have pK values within the physiological range and show minimal affinity for other ions, making them suitable for biological applications (Rhee, Levy, & London, 1995).
Trimethyl Lock in Chemistry, Biology, and Pharmacology : The trimethyl lock, a feature of this compound, is a versatile and easily synthesized tool for rapid molecular release. It finds applications in chemistry, biology, and pharmacology (Levine & Raines, 2012).
Synthesis of Gastric-Acid Inhibiting Compounds : A derivative of this compound, 4-methoxy-2,3,5-trimethylpyridine, serves as an important building block for compounds that inhibit gastric acid. This synthesis has a significant overall yield, highlighting its practical application in pharmaceuticals (Mittelbach et al., 1988).
Antimicrobial and Antidiabetic Activities : 4-Aminophenol derivatives, including this compound, demonstrate broad-spectrum antimicrobial and antidiabetic activities. These properties suggest their potential use in pharmaceuticals and as food additives (Rafique et al., 2022).
Antibacterial Activity and Stability Challenges : 4-Substituted 2-aminophenols exhibit potential antibacterial activity. However, their stability may limit their therapeutic use (Barbe & Haslewood, 1945).
Eutectic Behaviors in Chemical Processes : The eutectic behaviors of 3-aminophenol and related compounds, including this compound, are well-studied. Understanding these behaviors is crucial in chemical processes, particularly in formulating mixtures with precise melting points (Huang, Tang, & Chen, 2005).
Antitumor Agents Targeting Tubulin : Some derivatives of this compound show potential as antitumor agents by targeting tubulin, disrupting microtubule structure, and inducing apoptosis in cancer cells, like MCF-7 breast cancer cells (Greene et al., 2016).
Selective O- and N-Arylation in Pharmaceutical Synthesis : Copper- and Pd-based catalyst systems facilitate the selective O- and N-arylation of aminophenols, including this compound. This process is significant in developing therapeutic agents and drug candidates (Maiti & Buchwald, 2009).
properties
IUPAC Name |
4-amino-2,3,5-trimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-5-4-8(11)6(2)7(3)9(5)10/h4,11H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSCVRBXXWPFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455307 | |
| Record name | 2,3,5-trimethyl-4-aminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10486-46-1 | |
| Record name | 2,3,5-trimethyl-4-aminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



